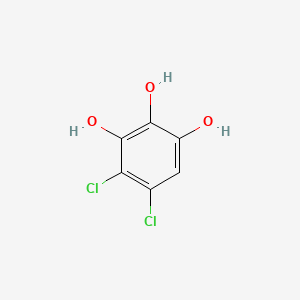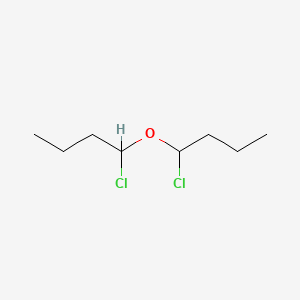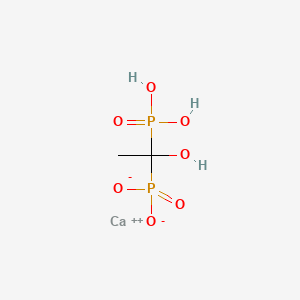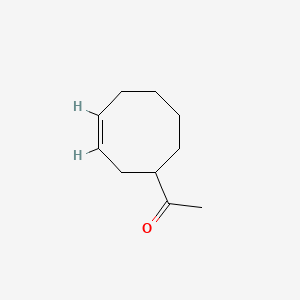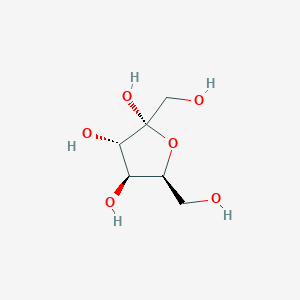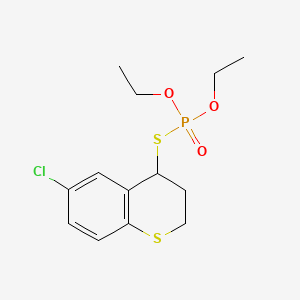
Thicrofos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thicrofos, known by its IUPAC name as S-[(RS)-6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-yl] O,O-diethyl phosphorothioate , is an organophosphorus compound primarily used as an insecticide. It belongs to the class of arylalkyl organothiophosphates and is recognized for its potent insecticidal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thicrofos can be synthesized through a multi-step process involving the reaction of 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol with diethyl phosphorochloridothioate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the careful control of reaction temperatures, pressures, and the use of high-purity reagents to maximize yield and minimize impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Hydrolysis: In the presence of water, this compound can hydrolyze to produce diethyl phosphoric acid and 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphorothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions for hydrolysis.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Diethyl phosphoric acid and 6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ol.
Substitution Products: Various substituted phosphorothioates.
Aplicaciones Científicas De Investigación
Thicrofos has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of organophosphorus compounds.
Biology: Investigated for its effects on insect physiology and biochemistry.
Medicine: Explored for potential therapeutic applications due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new insecticides and pest control agents.
Mecanismo De Acción
Thicrofos exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve impulse transmission, paralysis, and eventually death of the insect .
Comparación Con Compuestos Similares
Malathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.
Parathion: A more toxic organophosphorus compound used in similar applications.
Chlorpyrifos: Widely used organophosphorus insecticide with a broader spectrum of activity.
Uniqueness of Thicrofos: this compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Its selective inhibition of acetylcholinesterase makes it particularly effective against certain insect pests while having a different toxicity profile compared to other organophosphorus compounds .
Propiedades
Número CAS |
41219-32-3 |
|---|---|
Fórmula molecular |
C13H18ClO3PS2 |
Peso molecular |
352.8 g/mol |
Nombre IUPAC |
6-chloro-4-diethoxyphosphorylsulfanyl-3,4-dihydro-2H-thiochromene |
InChI |
InChI=1S/C13H18ClO3PS2/c1-3-16-18(15,17-4-2)20-13-7-8-19-12-6-5-10(14)9-11(12)13/h5-6,9,13H,3-4,7-8H2,1-2H3 |
Clave InChI |
VIRFVCLSHYKKRP-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(OCC)SC1CCSC2=C1C=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


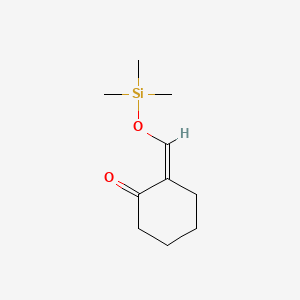

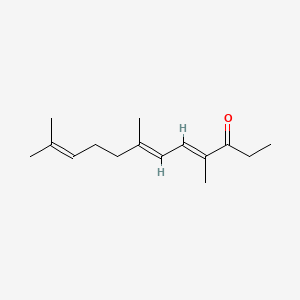
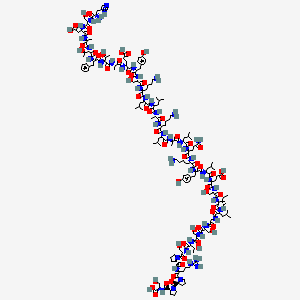
![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)
